

In Silico Modeling of N-(2-Methoxyethyl)-N-methylglycine: A Technical Guide

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Compound of Interest

Compound Name: *N*-(2-Methoxyethyl)-*N*-methylglycine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of **N-(2-Methoxyethyl)-N-methylglycine**, a glycine derivative with potential applications in compound synthesis.^[1] Given the limited specific research on this molecule, this document outlines a robust framework for its computational analysis based on established methodologies in drug discovery. We will explore its physicochemical properties, predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, and investigate its potential interactions with biological targets through molecular docking and molecular dynamics simulations. Drawing parallels from the well-studied N-methylglycine (sarcosine), we hypothesize the N-methyl-D-aspartate (NMDA) receptor as a potential biological target for our modeling studies.^{[2][3][4]} This guide serves as a detailed protocol for researchers seeking to computationally characterize **N-(2-Methoxyethyl)-N-methylglycine** and similar small molecules.

Introduction to N-(2-Methoxyethyl)-N-methylglycine

N-(2-Methoxyethyl)-N-methylglycine is a small molecule with the chemical formula C₆H₁₃NO₃ and a molecular weight of 147.17 g/mol.^{[1][5]} It is classified as a glycine derivative and is utilized in the synthesis of other compounds.^[1] While specific biological activities have not been extensively documented, its structural similarity to sarcosine, a known co-agonist at the glycine binding site of the NMDA receptor, suggests a potential avenue for investigation.^[2]

[3][4] In silico modeling offers a powerful, cost-effective, and time-efficient approach to predict the molecule's behavior and guide further experimental studies.[6][7][8]

Physicochemical Properties and ADMET Prediction

The initial step in the in silico evaluation of any potential drug candidate is the prediction of its physicochemical properties and ADMET profile.[6][7][9] These parameters are crucial for assessing the molecule's "drug-likeness" and potential for bioavailability and safety.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties for **N-(2-Methoxyethyl)-N-methylglycine** is presented in the table below. These values are typically calculated using various computational models and algorithms.

Property	Predicted Value	Significance in Drug Development
Molecular Weight	147.17 g/mol	Influences absorption and distribution; generally, lower molecular weight is preferred.
LogP (Octanol-Water Partition Coefficient)	-1.2 (Estimated)	Indicates lipophilicity, affecting membrane permeability and solubility.
Topological Polar Surface Area (TPSA)	49.6 Å ²	Predicts drug transport properties, including blood-brain barrier penetration.
Number of Hydrogen Bond Donors	1	Influences binding affinity and solubility.
Number of Hydrogen Bond Acceptors	4	Influences binding affinity and solubility.
Rotatable Bonds	5	Relates to conformational flexibility and binding entropy.

In Silico ADMET Prediction

ADMET properties are critical for understanding how a drug is processed by the body.[\[6\]](#)[\[7\]](#)
Various computational tools and models can predict these properties.

ADMET Parameter	Predicted Outcome	Implication
Absorption	High	Likely to be well-absorbed from the gastrointestinal tract.
Distribution	Low Blood-Brain Barrier Penetration	May not be suitable for targeting central nervous system disorders.
Metabolism	Potential substrate for Cytochrome P450 enzymes	Indicates potential for drug-drug interactions.
Excretion	Likely renal excretion	Suggests clearance through the kidneys.
Toxicity	Low risk of mutagenicity and carcinogenicity	Favorable preliminary safety profile.

Experimental Protocols: In Silico Modeling Workflow

This section details the methodologies for the key in silico experiments.

ADMET Prediction Protocol

- Ligand Preparation:
 - Obtain the 2D structure of **N-(2-Methoxyethyl)-N-methylglycine**.
 - Convert the 2D structure to a 3D structure using a molecular modeling software (e.g., Open Babel).
 - Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

- Property Calculation:
 - Utilize a computational ADMET prediction tool (e.g., SwissADME, pkCSM).
 - Input the prepared 3D structure of the ligand.
 - Run the prediction for a comprehensive set of physicochemical and ADMET properties.
- Data Analysis:
 - Compile the predicted data into tables for clear interpretation.
 - Compare the predicted values against established ranges for drug-like molecules (e.g., Lipinski's Rule of Five).

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[\[10\]](#) [\[11\]](#)[\[12\]](#)

- Target and Ligand Preparation:
 - Target: Download the crystal structure of the human NMDA receptor (e.g., from the Protein Data Bank). Remove water molecules and any co-crystallized ligands. Add polar hydrogens and assign charges.
 - Ligand: Prepare the 3D structure of **N-(2-Methoxyethyl)-N-methylglycine** as described in the ADMET protocol.
- Grid Generation:
 - Define the binding site on the NMDA receptor. Based on studies of sarcosine, this will be the glycine binding site.[\[2\]](#)[\[3\]](#)
 - Generate a grid box that encompasses the defined binding site using a program like AutoGrid.[\[10\]](#)
- Docking Simulation:

- Perform the docking using a suitable algorithm, such as the Lamarckian Genetic Algorithm in AutoDock.[10][11]
- Generate multiple docking poses (e.g., 100) to ensure thorough sampling of the conformational space.
- Analysis of Results:
 - Analyze the docking poses based on their binding energy and interactions with the receptor's amino acid residues.
 - Visualize the best-ranked pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).

Molecular Dynamics Simulation Protocol

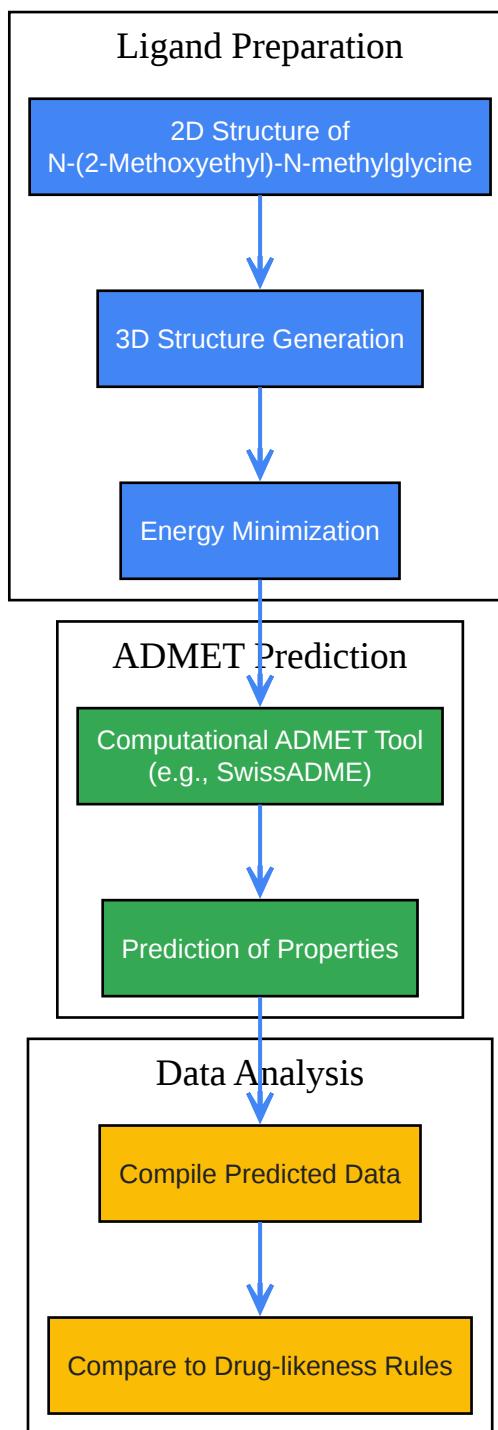
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time.[13][14][15][16][17]

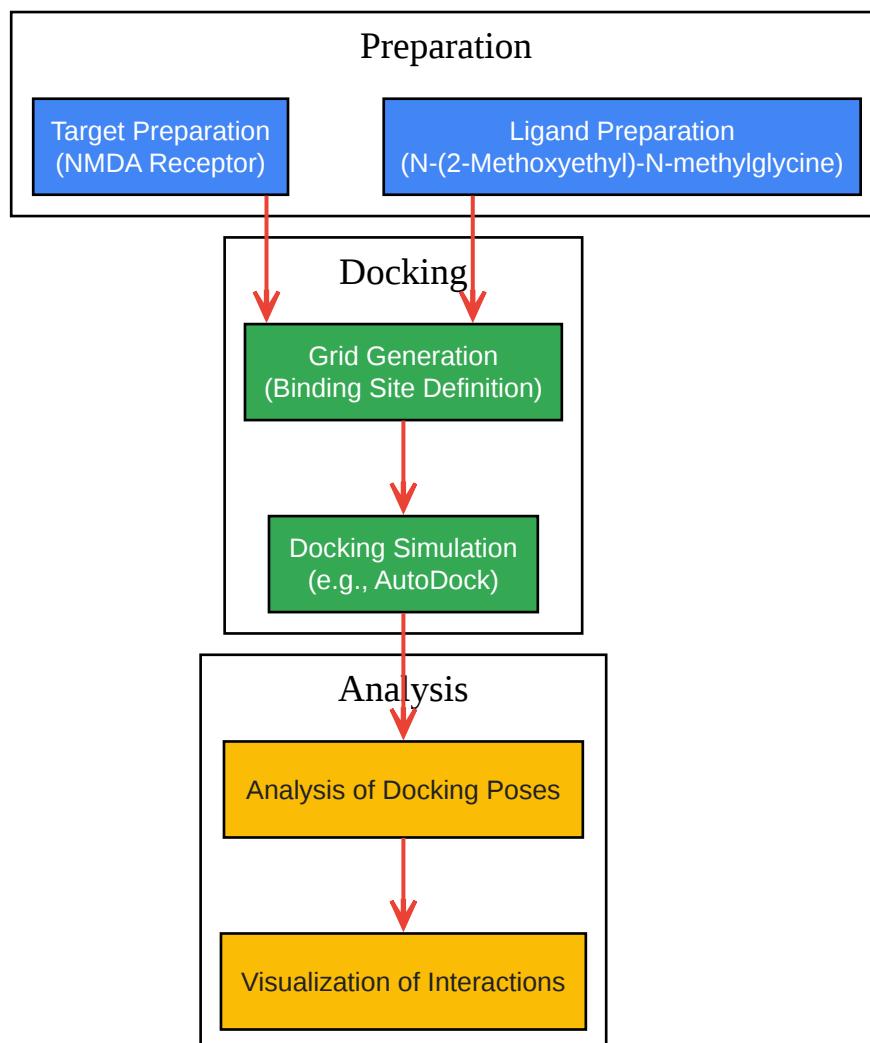
- System Preparation:
 - Use the best-ranked docked complex from the molecular docking study as the starting structure.
 - Solvate the complex in a water box with appropriate ions to neutralize the system.
- Simulation Parameters:
 - Choose a suitable force field for the protein and the ligand (e.g., AMBER, CHARMM).
 - Perform energy minimization of the entire system.
 - Gradually heat the system to physiological temperature (310 K) and equilibrate it under constant pressure.
- Production Run:

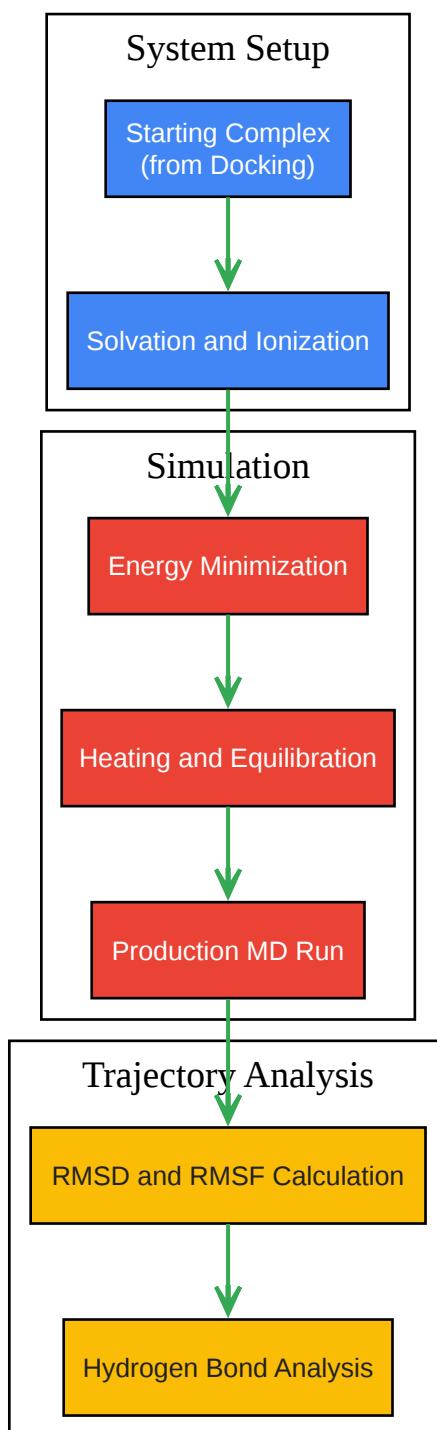
- Run the production MD simulation for a significant duration (e.g., 100 nanoseconds) to observe the stability of the complex.
- Trajectory Analysis:
 - Analyze the MD trajectory to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond occupancy.
 - These analyses will reveal the stability of the ligand in the binding pocket and the flexibility of the protein.

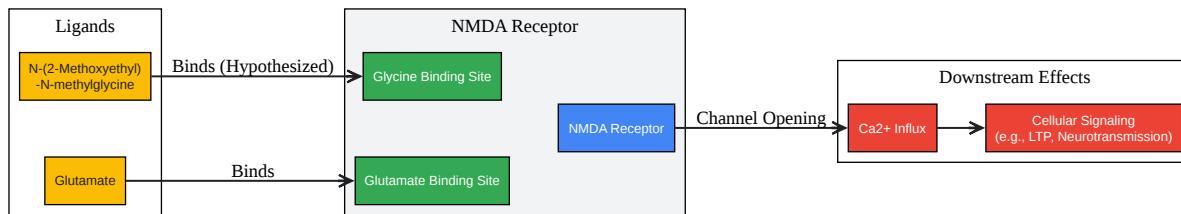
Visualizations

Visual representations are essential for understanding complex biological processes and computational workflows.









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